Pyraflufen-ethyl is a selective herbicide belonging to the class of peroxidizing herbicides. It is primarily used in agricultural settings to control broadleaf weeds in cereal crops like wheat, barley, and rye []. However, scientific research explores its potential applications in various fields beyond weed control, with a focus on understanding its:
Pyraflufen-ethyl is a selective herbicide belonging to the phenylpyrazole chemical family. Its chemical name is Ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate, with a molecular formula of and a molecular weight of 413.18 g/mol. It appears as a white to cream-colored powder and has a melting point of approximately 126.4 to 127.2 degrees Celsius . Pyraflufen-ethyl functions primarily as a contact herbicide, effectively controlling various broadleaf weeds in crops such as wheat, barley, and soybeans by inhibiting protoporphyrinogen oxidase, which leads to cell membrane destruction .
The primary mode of action for pyraflufen-ethyl involves the inhibition of protoporphyrinogen oxidase, resulting in the accumulation of protoporphyrinogen IX. This compound, when exposed to light and oxygen, generates reactive oxygen species that damage cellular structures, leading to necrosis and plant death . The
Pyraflufen-ethyl exhibits rapid action against a variety of annual broadleaf weeds. It is particularly effective against species such as lamb's-quarters, redroot pigweed, and dandelion . The herbicide causes visible symptoms within days of application, including yellowing and browning of foliage, followed by plant death. Its low acute toxicity profile in laboratory animals makes it suitable for agricultural use, although it can cause irritation to the eyes and skin .
The synthesis of pyraflufen-ethyl involves several steps:
These steps highlight the complexity of synthesizing pyraflufen-ethyl, requiring careful control of reaction conditions.
Pyraflufen-ethyl is primarily used as an herbicide in various agricultural settings. Its applications include:
Additionally, it serves as a mixing partner with other herbicides to enhance efficacy.
Several compounds share similarities with pyraflufen-ethyl in terms of structure and function. Here are some notable examples:
| Compound Name | Chemical Family | Mode of Action | Unique Features |
|---|---|---|---|
| Flumioxazin | Diphenyl ether | Protoporphyrinogen oxidase inhibitor | Broad-spectrum control; effective on many weeds |
| Carfentrazone-ethyl | Triazolinone | Protoporphyrinogen oxidase inhibitor | Fast action; used in various crops |
| Saflufenacil | Pyrimidinedione | Protoporphyrinogen oxidase inhibitor | Selective for certain broadleaf weeds |
Pyraflufen-ethyl stands out due to its rapid action and effectiveness against a wide range of broadleaf weeds while being less harmful to crops like cereals compared to some other herbicides .
Environmental Hazard